Aminooxy-PEG1-azide: A Technical Guide for Researchers
Aminooxy-PEG1-azide: A Technical Guide for Researchers
Aminooxy-PEG1-azide is a versatile, heterobifunctional linker widely employed in biomedical research and drug development. Its unique structure, featuring an aminooxy group, a single polyethylene glycol (PEG) unit, and an azide moiety, enables a broad range of bioconjugation strategies. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.
Core Functionality: A Bridge Between Molecules
The utility of Aminooxy-PEG1-azide stems from its two distinct reactive ends, which can participate in highly specific and efficient bioorthogonal reactions. The short PEG spacer enhances aqueous solubility and provides a defined distance between conjugated molecules.
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Aminooxy Group: This functional group reacts with aldehydes and ketones to form stable oxime bonds.[1][2] This reaction is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biological systems.[3]
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Azide Group: The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency and specificity. It readily participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[4][5]
Applications in Research
The dual reactivity of Aminooxy-PEG1-azide makes it a valuable tool in several key research areas:
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. Aminooxy-PEG1-azide can be used as a linker to connect the antibody to the drug payload. A common strategy involves the mild oxidation of the antibody's carbohydrate domains to generate aldehyde groups, which then react with the aminooxy end of the linker. The azide end is subsequently available to be conjugated to an alkyne-modified drug molecule via click chemistry.
Cell Surface Labeling and Engineering
Researchers utilize Aminooxy-PEG1-azide to label and modify the surface of living cells. Sialic acid residues on the cell surface can be gently oxidized with sodium periodate to create aldehyde groups. These aldehydes can then be targeted by the aminooxy group of the linker, allowing for the attachment of various probes, such as fluorescent dyes or biotin, that have been pre-functionalized with an alkyne for subsequent click chemistry. This enables applications in cell tracking, imaging, and studying cell surface interactions.
Development of PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins within a cell. They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. Aminooxy-PEG1-azide is a suitable building block for PROTAC synthesis due to its defined length and versatile conjugation capabilities, allowing for the systematic optimization of linker length and composition which is crucial for efficient protein degradation.
Quantitative Data for Bioconjugation Reactions
The efficiency and conditions of the reactions involving Aminooxy-PEG1-azide are critical for successful bioconjugation. The following tables summarize key quantitative data for oxime ligation and click chemistry.
Table 1: Oxime Ligation Reaction Parameters
| Parameter | Value/Condition | Notes |
| pH | 4.5 (optimal for uncatalyzed) | Reaction is acid-catalyzed. |
| 6.5 - 7.5 (with catalyst) | Aniline is a common catalyst to accelerate the reaction at neutral pH. | |
| Catalyst | Aniline (e.g., 10 mM) | Can significantly increase reaction rates at physiological pH. |
| Temperature | Room Temperature or 37°C | Reaction proceeds efficiently at these temperatures. |
| Reaction Time | 30 minutes to 2 hours | Can be longer for less reactive ketones. Quantitative yields are often achieved within this timeframe for aldehydes. |
| Stability | High at physiological pH | More stable than hydrazone and imine bonds. Half-life can be significantly reduced under acidic conditions. |
| Yield | High to quantitative | Often depends on the specific reactants and conditions. |
Table 2: Click Chemistry Reaction Parameters (CuAAC & SPAAC)
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Alkyne Partner | Terminal Alkynes | Strained Alkynes (e.g., DBCO, BCN) |
| Catalyst | Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | None required |
| Ligand | Often used to stabilize Cu(I) and protect biomolecules (e.g., TBTA, THPTA) | Not applicable |
| Solvent | Aqueous buffers, often with co-solvents like DMSO or DMF | Aqueous buffers |
| Temperature | Room Temperature | Room Temperature or 37°C |
| Reaction Time | Typically 1 - 4 hours, can be up to 24 hours | Generally faster than CuAAC, can be complete in minutes to a few hours |
| Yield | High to quantitative | High to quantitative |
| Biocompatibility | Copper toxicity can be a concern for living systems | Highly biocompatible, suitable for in vivo applications |
| Kinetics (2nd order rate constant) | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ (can be higher with optimized cyclooctynes) |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Aminooxy-PEG1-azide.
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via Periodate Oxidation
Objective: To conjugate a cytotoxic drug to an antibody using Aminooxy-PEG1-azide as a linker.
Materials:
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Antibody (IgG) in PBS
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Sodium periodate (NaIO₄)
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Propylene glycol
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Aminooxy-PEG1-azide
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Aniline
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Alkyne-functionalized cytotoxic drug
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Desalting columns
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Reaction buffers (e.g., Sodium acetate buffer, pH 5.5; PBS, pH 7.4)
Methodology:
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Antibody Oxidation:
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Prepare the antibody at a concentration of 1-10 mg/mL in sodium acetate buffer (pH 5.5).
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Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
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Incubate on ice for 30 minutes in the dark.
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Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate on ice for 10 minutes.
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Remove excess reagents using a desalting column equilibrated with PBS (pH 7.4).
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Oxime Ligation:
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To the oxidized antibody, add Aminooxy-PEG1-azide to a final concentration of 1-5 mM.
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Add aniline to a final concentration of 10 mM to catalyze the reaction.
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Incubate at room temperature for 2-4 hours with gentle mixing.
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Remove excess linker using a desalting column equilibrated with PBS (pH 7.4).
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CuAAC Reaction:
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To the azide-functionalized antibody, add the alkyne-functionalized cytotoxic drug (typically in a 5-10 fold molar excess).
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Prepare a fresh catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
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Add the catalyst solution to the antibody-drug mixture to a final copper concentration of 50-100 µM.
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Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-2 mM.
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Incubate at room temperature for 1-2 hours.
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Purification:
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Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted drug and catalyst components.
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Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.
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Protocol 2: Cell Surface Labeling of Sialic Acids
Objective: To label the surface of living cells by targeting sialic acid residues.
Materials:
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Live cells in culture
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PBS (ice-cold)
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Sodium periodate (NaIO₄)
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Aminooxy-PEG1-azide
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Aniline
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DBCO-functionalized fluorescent dye
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Flow cytometry buffer (e.g., PBS with 1% BSA)
Methodology:
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Cell Preparation:
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Harvest cells and wash twice with ice-cold PBS. Resuspend cells at a concentration of 1-5 x 10⁶ cells/mL in PBS.
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Periodate Oxidation:
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Add a freshly prepared, ice-cold solution of sodium periodate to the cell suspension to a final concentration of 1 mM.
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Incubate on ice for 15-20 minutes in the dark.
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Wash the cells three times with ice-cold PBS to remove excess periodate.
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Oxime Ligation:
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Resuspend the oxidized cells in ice-cold PBS containing 100-250 µM Aminooxy-PEG1-azide and 10 mM aniline.
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Incubate on ice for 60-90 minutes.
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Wash the cells three times with ice-cold PBS.
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SPAAC Reaction:
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Resuspend the azide-labeled cells in PBS.
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Add the DBCO-functionalized fluorescent dye to a final concentration of 10-50 µM.
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Incubate at room temperature for 30-60 minutes.
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Analysis:
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Wash the cells three times with flow cytometry buffer.
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Analyze the labeled cells by flow cytometry or fluorescence microscopy.
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Visualizing the Workflows and Reactions
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involving Aminooxy-PEG1-azide.
